1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID
Description
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-8-13(9-7-12)22-11-10-18-15-5-3-2-4-14(15)17-16(18)23(19,20)21/h2-9H,10-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFEUCCBHBVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-methylphenoxyethyl group: This step involves the reaction of the benzimidazole core with 4-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents like thionyl chloride for converting the sulfonic acid group to a sulfonyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzimidazole derivatives with reduced functional groups.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
The compound 1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-sulfonic acid has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Spectral Data
Spectral analysis can be performed using various techniques, including NMR and mass spectrometry, to confirm the identity and purity of the compound.
Pharmaceutical Development
This compound is primarily studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to explore its efficacy in treating various conditions.
Case Study: Anticancer Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound's ability to inhibit tumor growth in vitro has been documented, suggesting its potential as a lead compound for further drug development.
Neuropharmacology
The compound's interaction with neurotransmitter systems is under investigation, particularly its effects on GABAergic pathways. This could lead to the development of new anxiolytic or sedative medications.
Case Study: GABA Receptor Modulation
Research has shown that similar benzodiazole compounds can modulate GABA receptors, which are critical in managing anxiety and sleep disorders. The specific effects of this compound on these receptors remain an area of ongoing research.
Environmental Chemistry
Due to its sulfonic acid group, this compound may also find applications in environmental chemistry, particularly in water treatment processes where sulfonated compounds are used for ion exchange and removal of pollutants.
Material Science
The unique chemical structure allows for potential applications in creating novel materials with specific properties, such as conductivity or thermal stability.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differences are summarized below:
*Note: Molecular weight calculated based on formula C₁₆H₁₆N₂O₄S.
Key Observations :
- However, the sulfonic acid group (-SO₃H) counterbalances this by introducing high polarity and acidity (pKa ~1–2), making it more water-soluble than the sulfanyl analog () .
- Functional Group Impact : Sulfonic acid derivatives exhibit stronger acidity and hydrogen-bonding capacity compared to sulfanyl (-S-) or triazole groups, influencing binding interactions in biological systems .
Physicochemical Properties
- Solubility : The sulfonic acid group confers high aqueous solubility (>50 mg/mL in water for similar compounds), whereas sulfanyl analogs (e.g., ) are sparingly soluble (<1 mg/mL) .
- Stability : Sulfonic acids are generally stable under acidic conditions but may degrade in strong bases. In contrast, triazole derivatives () show stability across a broader pH range due to their aromatic character .
Biological Activity
1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-sulfonic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O2S. It features a benzodiazole core substituted with a 4-methylphenoxyethyl group and a sulfonic acid functional group, which may contribute to its solubility and biological interactions.
Biological Activity Overview
Research has indicated that compounds containing the benzodiazole moiety exhibit a variety of biological activities, including:
- Antimicrobial Activity : Benzodiazoles have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The benzodiazole scaffold is noted for its anticancer activity. Compounds with this structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines, showing promise in preclinical studies .
- Enzyme Inhibition : Some derivatives have been reported to inhibit enzymes such as alkaline phosphatase and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and other neurodegenerative conditions .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, the following pathways have been suggested based on related compounds:
- Cell Cycle Arrest : Some benzodiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of key regulatory proteins involved in cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels within cells, triggering oxidative stress that can lead to cell death in cancerous cells .
Case Studies
Several studies have focused on the biological activity of benzodiazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated a series of benzodiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various benzodiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that specific substitutions on the benzodiazole ring improved antibacterial activity significantly .
Data Table: Biological Activities of Related Benzodiazole Derivatives
Q & A
Q. Critical Parameters :
- Temperature Control : Sulfonation requires strict temperature control to avoid side reactions.
- Purification : Column chromatography or recrystallization is used to isolate the final product.
Basic: How is the structure and purity of this compound validated in academic research?
Methodological Answer:
Analytical Techniques :
Q. Advanced Confirmation :
Basic: What solvents are suitable for handling this sulfonic acid derivative?
Methodological Answer:
Solubility Profile :
| Solvent | Solubility | Notes |
|---|---|---|
| Water | High (pH >7) | Ionization of sulfonic acid enhances solubility. |
| DMSO | High | Preferred for stock solutions in biological assays. |
| Methanol | Moderate | Requires sonication for dissolution. |
Precipitation Risk : Avoid low-polarity solvents (e.g., hexane) due to poor solubility.
Advanced: How can researchers optimize the sulfonation step to improve yield?
Methodological Answer:
Key Variables :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C | Prevents over-sulfonation and decomposition. |
| Reaction Time | 2–4 hours | Longer durations risk side reactions. |
| Chlorosulfonic Acid Equivalents | 1.2–1.5 eq | Excess reagent reduces yield. |
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Quench with ice-water to isolate the sulfonic acid .
Advanced: How should contradictory biological activity data be resolved?
Methodological Answer:
Potential Causes of Discrepancies :
- Assay Conditions : Variability in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa).
- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates may interfere.
Q. Resolution Strategies :
Reproduce Assays : Standardize protocols (e.g., ATP-based viability assays).
Analytical Reassessment : Use HPLC-MS to confirm compound integrity post-assay .
Dose-Response Curves : Establish EC₅₀ values across multiple replicates.
Advanced: What computational approaches predict interactions of this compound with biological targets?
Methodological Answer:
Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., kinases or GPCRs). The sulfonic acid group may interact with basic residues (e.g., arginine).
MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories).
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data .
Validation : Compare predicted binding modes with X-ray structures of homologous targets (e.g., acetylcholinesterase in PDB 1ACJ) .
Advanced: How does this compound degrade under physiological conditions, and how is stability assessed?
Methodological Answer:
Degradation Pathways :
- Hydrolysis : Sulfonic acid group remains stable, but the benzodiazole ring may degrade under strong acidic/basic conditions.
- Oxidation : Susceptible to radical-mediated degradation.
Q. Stability Testing :
| Method | Conditions | Analysis |
|---|---|---|
| Forced Degradation | 0.1M HCl/NaOH, 40°C, 24h | HPLC-MS to identify degradants |
| Accelerated Stability | 40°C/75% RH, 1 month | Monitor purity loss via HPLC |
Advanced: What techniques characterize polymorphic forms of this compound?
Methodological Answer:
Polymorphism Analysis :
X-ray Diffraction (XRD) : Resolve crystal packing differences using SHELXL-refined data .
DSC/TGA : Identify melting points (ΔH fusion) and thermal stability.
FTIR/Raman : Detect hydrogen-bonding variations (e.g., sulfonic acid proton environments) .
Impact : Polymorphs may differ in solubility and bioavailability, critical for preclinical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
